molecular formula C7H6BrN3O B3389710 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-24-7

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B3389710
CAS No.: 93587-24-7
M. Wt: 228.05 g/mol
InChI Key: BFRMBHRNFRATHX-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the selective bromination at the 7-position of the pyrrolo[3,2-d]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as kinases or receptors. The bromine atom at the 7-position and the pyrrolo[3,2-d]pyrimidine core allow it to fit into the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-pyrrolo[3,2-d]pyrimidine: Lacks the methyl group at the 2-position, which may affect its binding affinity and selectivity.

    2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

Uniqueness

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to develop novel therapeutic agents.

Properties

IUPAC Name

7-bromo-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMBHRNFRATHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535801
Record name 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-24-7
Record name 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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